Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate

Description

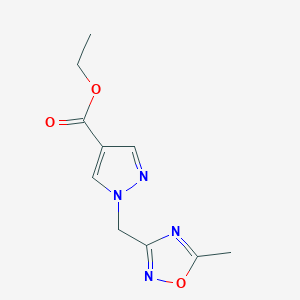

Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a 5-methyl-1,2,4-oxadiazole moiety via a methyl linker and an ethyl carboxylate ester at the 4-position. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, while the pyrazole scaffold is widely utilized in medicinal chemistry due to its versatility in drug design .

Properties

IUPAC Name |

ethyl 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3/c1-3-16-10(15)8-4-11-14(5-8)6-9-12-7(2)17-13-9/h4-5H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQYDWBYGAHFPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CC2=NOC(=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with ethyl hydrazinecarboxylate in the presence of a dehydrating agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into more reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The ability to target specific cancer pathways makes it a valuable candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases .

Agrochemicals

Pesticide Development

The oxadiazole moiety is known for its insecticidal properties. This compound has been explored as a lead compound for developing new pesticides. Its effectiveness against certain pests could provide an environmentally friendly alternative to conventional pesticides .

Herbicide Potential

Research into the herbicidal activity of similar compounds suggests that this compound could be effective in controlling weed growth. The mechanism of action may involve disrupting specific biochemical pathways in plants .

Materials Science

Polymer Chemistry

In materials science, the incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Such modifications can lead to the development of advanced materials with improved performance characteristics .

Nanotechnology Applications

The compound's unique properties make it suitable for applications in nanotechnology. It can be utilized as a precursor for synthesizing nanoparticles with specific functionalities, which can be applied in drug delivery systems or as catalysts in chemical reactions .

Summary of Findings

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Inhibits growth of bacteria and fungi |

| Anticancer therapies | Induces apoptosis in cancer cells | |

| Anti-inflammatory treatments | Inhibits pro-inflammatory cytokines | |

| Agrochemicals | Pesticide development | Effective against certain pests |

| Herbicide potential | Disrupts biochemical pathways in plants | |

| Materials Science | Polymer enhancements | Improves thermal stability and mechanical properties |

| Nanoparticle synthesis | Applicable in drug delivery systems |

Mechanism of Action

The mechanism of action of ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s key structural features are compared to four analogs (Table 1):

Key Observations:

Core Structure Influence :

- The pyrazole core in the target compound contrasts with the pyrrole in Compound 39 and the benzamide in derivatives. Pyrazoles generally exhibit greater metabolic stability than pyrroles due to reduced susceptibility to oxidative degradation .

- The ethyl carboxylate ester in the target compound may enhance cell permeability compared to the amide group in Compound 39, acting as a prodrug that hydrolyzes to a bioactive carboxylic acid .

Substituent Effects: The 5-methyl-1,2,4-oxadiazole group is a common feature across analogs. This moiety improves binding affinity in drug-receptor interactions via hydrogen bonding and dipole interactions .

Biological Activity

Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethyl ester and a 5-methyl-1,2,4-oxadiazol-3-ylmethyl group. This unique structure contributes to its potential biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole and oxadiazole exhibit promising anticancer properties. This compound has shown efficacy against various cancer cell lines.

In a study by Sayed et al. (2019), compounds with similar structures demonstrated significant cytotoxicity against the HepG2 cell line, indicating a potential mechanism for targeting liver cancer cells effectively .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that it possesses activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various models. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro:

This activity is particularly relevant in the context of chronic inflammatory diseases and suggests that the compound may have therapeutic applications in inflammatory conditions.

The mechanism underlying the biological activities of this compound appears to involve modulation of key signaling pathways associated with cell proliferation and inflammation. Molecular docking studies indicate that the compound may interact with specific targets involved in these pathways, although further research is needed to elucidate the precise interactions.

Study on Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazole and evaluated their anticancer effects. This compound was highlighted for its potent activity against multiple cancer cell lines and its favorable pharmacokinetic profile .

Study on Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of various oxadiazole derivatives. The results confirmed that this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Q & A

Q. How can intermolecular interactions be exploited for co-crystal design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.